molecular formula C19H38O3 B15176768 Ethyl hexadecyl carbonate CAS No. 34571-06-7

Ethyl hexadecyl carbonate

Cat. No.: B15176768
CAS No.: 34571-06-7
M. Wt: 314.5 g/mol
InChI Key: VOLKWMGYUIZMAD-UHFFFAOYSA-N
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Description

Ethyl hexadecyl carbonate is an organic compound with the molecular formula C19H38O3. It is a type of carbonate ester, which consists of a carbonyl group flanked by two alkoxy groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl hexadecyl carbonate can be synthesized through the esterification of hexadecanol (hexadecyl alcohol) with ethyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:

C16H33OH+C2H5OCOClC16H33OCOOC2H5+HCl\text{C16H33OH} + \text{C2H5OCOCl} \rightarrow \text{C16H33OCOOC2H5} + \text{HCl} C16H33OH+C2H5OCOCl→C16H33OCOOC2H5+HCl

In this reaction, hexadecanol reacts with ethyl chloroformate to form this compound and hydrochloric acid as a byproduct .

Industrial Production Methods

On an industrial scale, this compound is produced using similar esterification processes but with optimized conditions to enhance yield and purity. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure efficient conversion. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl hexadecyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Hexadecanol and ethyl alcohol.

    Transesterification: Different carbonate esters.

    Oxidation: Carbonyl compounds.

Scientific Research Applications

Ethyl hexadecyl carbonate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl hexadecyl carbonate involves its interaction with various molecular targets. In biological systems, it can act as a carrier for hydrophobic molecules, facilitating their transport across cell membranes. The carbonate ester group can undergo hydrolysis, releasing the active compounds at the target site. This property makes it useful in drug delivery applications .

Comparison with Similar Compounds

Ethyl hexadecyl carbonate can be compared with other carbonate esters such as:

  • Dimethyl carbonate
  • Diethyl carbonate
  • Propylene carbonate
  • Ethylene carbonate

Uniqueness

This compound is unique due to its long alkyl chain, which imparts hydrophobic properties and makes it suitable for applications requiring low water solubility and high lipid solubility. This distinguishes it from shorter-chain carbonate esters like dimethyl carbonate and diethyl carbonate .

Similar Compounds

Properties

CAS No.

34571-06-7

Molecular Formula

C19H38O3

Molecular Weight

314.5 g/mol

IUPAC Name

ethyl hexadecyl carbonate

InChI

InChI=1S/C19H38O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21-4-2/h3-18H2,1-2H3

InChI Key

VOLKWMGYUIZMAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)OCC

Origin of Product

United States

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